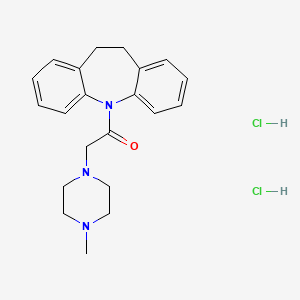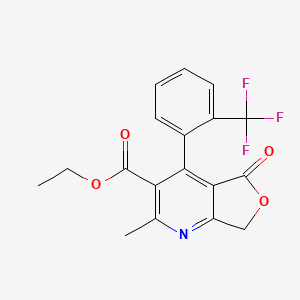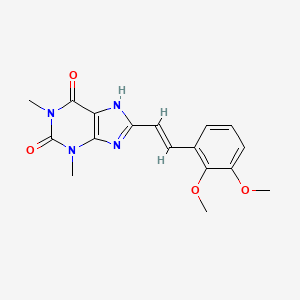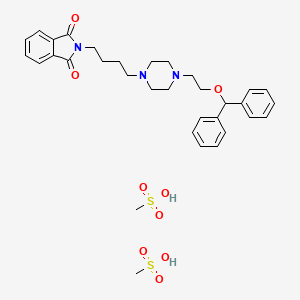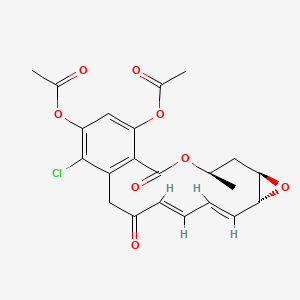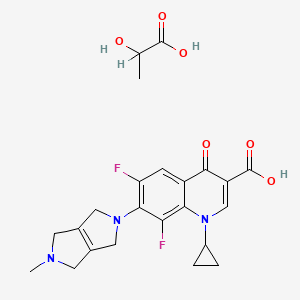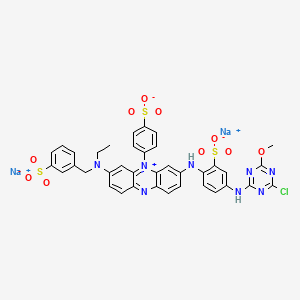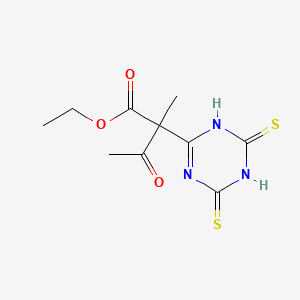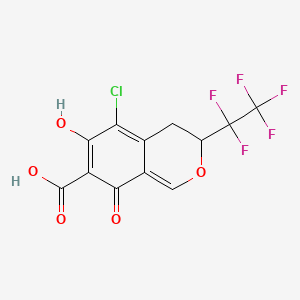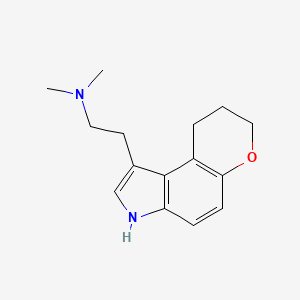
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole involves several steps. One common synthetic route includes the reaction of a tryptamine derivative with a dihydropyran ring system. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the tricyclic structure . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
化学反应分析
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
科学研究应用
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tricyclic tryptamine derivatives.
Biology: The compound’s interaction with serotonin receptors makes it valuable for studying neurotransmitter pathways and receptor binding.
Medicine: Its potential as a serotonin receptor agonist suggests possible therapeutic applications in treating conditions related to serotonin imbalance, such as depression and anxiety.
作用机制
The mechanism of action of 1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole involves its binding to the serotonin receptor 5-HT2A. As a partial agonist, it activates the receptor but to a lesser extent than a full agonist. This interaction influences various molecular targets and pathways associated with serotonin signaling, affecting mood, perception, and other physiological processes .
相似化合物的比较
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole can be compared with other similar compounds, such as:
- 4,5-MDO-DMT
- 4,5-MDO-DiPT
- 5-MeO-DMT
- CP-132,484
- RU-28306
- Ramelteon
属性
CAS 编号 |
135360-97-3 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)ethanamine |
InChI |
InChI=1S/C15H20N2O/c1-17(2)8-7-11-10-16-13-5-6-14-12(15(11)13)4-3-9-18-14/h5-6,10,16H,3-4,7-9H2,1-2H3 |
InChI 键 |
RMMYVKPVLLBYDW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=CNC2=C1C3=C(C=C2)OCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


